1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone
CAS No.: 134926-95-7
Cat. No.: VC2059334
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134926-95-7 |
|---|---|
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 1-(1-propan-2-yltriazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C7H11N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-5H,1-3H3 |
| Standard InChI Key | WQBUQCVXDZQIOV-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(N=N1)C(=O)C |
| Canonical SMILES | CC(C)N1C=C(N=N1)C(=O)C |
Introduction
Chemical Properties and Structure
Physical and Chemical Parameters
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone possesses defined chemical properties that make it valuable for research applications. These properties are summarized in the following comprehensive table:
| Property | Value |
|---|---|
| CAS Number | 134926-95-7 |
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 1-(1-propan-2-yltriazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C7H11N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-5H,1-3H3 |
| Standard InChIKey | WQBUQCVXDZQIOV-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(N=N1)C(=O)C |
| Canonical SMILES | CC(C)N1C=C(N=N1)C(=O)C |
| PubChem Compound ID | 14914703 |
Table 1: Chemical and physical properties of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone
Structural Characteristics
The molecular structure of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone centers around a 1,2,3-triazole ring, which is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. The compound features two key substituents: an isopropyl group (CH(CH3)2) bonded to the N1 position of the triazole ring, and an acetyl group (COCH3) at the C4 position.
The triazole core provides structural rigidity and multiple potential hydrogen bond acceptors through its nitrogen atoms. This heterocyclic foundation, combined with the hydrophobic isopropyl group and the reactive carbonyl function of the acetyl moiety, creates a molecule with diverse chemical interaction possibilities. The carbonyl group, being electron-withdrawing, affects the electron distribution across the triazole ring, influencing both its reactivity and binding potential in biological systems.
Synthesis Methods
Click Chemistry Approaches
The synthesis of 1,2,3-triazole derivatives, including 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone, often employs click chemistry methodologies. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful approach for generating 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
The synthetic strategy typically involves the reaction between an organic azide (such as isopropyl azide) and a terminal alkyne (such as 3-butyn-2-one or a protected derivative). This cycloaddition creates the triazole ring with precise control over the substitution pattern. The reaction typically proceeds under mild conditions, often at room temperature, with a copper catalyst facilitating the transformation .
Alternative Synthetic Routes
Research findings indicate that ruthenium-catalyzed approaches offer an alternative synthetic route for preparing functionalized 1,2,3-triazoles. For instance, the use of (pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) chloride as a catalyst at elevated temperatures (around 80°C) can facilitate the formation of triazole derivatives . This methodology has been successfully applied to synthesize complex triazole-containing structures.
Another documented approach involves the reaction of azides with nitriles in the presence of lithium bases. This method has been employed to synthesize related compounds such as 1-(5-amino-1H-1,2,3-triazol-4-yl)ethanone derivatives . The mechanism involves a tandem cycloaddition of the lithium carbanion of nitrile derivatives to azides, followed by aromatization upon the addition of water .
Spectroscopic Characterization
While specific spectroscopic data for 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone itself is limited in the research literature, analysis of similar compounds provides valuable insights into its expected spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For related triazole compounds bearing an acetyl group at the C4 position, characteristic 1H NMR signals are typically observed. For example, in 1-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)ethanone, the methyl protons of the acetyl group appear as a singlet at approximately δ 2.81 ppm . The triazole C-H proton, when present, typically resonates in the range of δ 7.5-8.0 ppm, though this signal would be absent in our target compound due to substitution at the C4 and C5 positions.
The isopropyl group would be expected to show a characteristic doublet for the methyl protons and a septet for the methine proton, similar to patterns observed in other isopropyl-substituted heterocycles such as 1-isopropyl-3-(prop-2-yn-1-yloxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, where the isopropyl methyl groups appear as a triplet at δ 1.23 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety. In similar acetylated triazole derivatives, this carbonyl stretching vibration typically appears between 1650-1700 cm-1 . For instance, in 1-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-yl]ethanone, the C=O stretching vibration is observed at 1656 cm-1 .
Applications and Research Significance
Medicinal Chemistry Applications
The 1,2,3-triazole scaffold, which forms the core of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone, has attracted significant interest in pharmaceutical research due to its wide range of biological activities. Triazole-based compounds have demonstrated potential as antitumor, anti-inflammatory, and antimicrobial agents .
The specific functionality of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone makes it particularly interesting as a building block in medicinal chemistry. The carbonyl group provides a reactive site for further derivatization, allowing for the synthesis of more complex molecules with potentially enhanced biological activities. Meanwhile, the isopropyl group contributes hydrophobicity, which can influence the compound's pharmacokinetic properties.
Organic Synthesis Applications
Beyond its potential pharmaceutical applications, 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone serves as a valuable intermediate in organic synthesis. The acetyl functionality can participate in various transformations, including aldol condensations, reductions, and oxidations, enabling the preparation of diverse structural derivatives.
The triazole ring itself provides a stable platform for further functionalization through various organic reactions. Its nitrogen atoms can act as nucleophiles or coordinate with metals, expanding the synthetic utility of this compound in coordination chemistry and catalysis research.
Comparison with Related Triazole Derivatives
Structural Analogues
Several triazole derivatives structurally related to 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone have been reported in the literature. For example, 1-(5-amino-1H-1,2,3-triazol-4-yl)ethanone derivatives share the same acetyl-triazole core but feature different substituents at the N1 position and an amino group at C5 . These compounds are synthesized through the reaction of azides with nitriles and have been fully characterized by 1H and 13C NMR spectroscopy and HRMS analysis .
Another related compound is 1-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)ethanone, which features phenyl substituents at the N1 and C5 positions instead of the isopropyl group . This compound has been characterized by NMR spectroscopy, with the acetyl methyl protons appearing as a singlet at δ 2.81 ppm and the carbonyl carbon resonating at δ 192.9 ppm in the 13C NMR spectrum .
The table below compares key structural features of these related triazole derivatives:
Table 2: Comparison of structural features among related triazole derivatives
Functional Group Effects
The nature of the substituents on the triazole ring significantly influences the compound's physical properties, chemical reactivity, and potential biological activities. The isopropyl group at the N1 position of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone imparts different electronic and steric properties compared to phenyl-substituted analogues.
For instance, the presence of an amino group at the C5 position in 1-(5-amino-1-phenyl-1H-1,2,3-triazole-4-yl)ethanone introduces a potential hydrogen bond donor, which could enhance interactions with biological targets . In contrast, the isopropyl group in our target compound provides hydrophobicity without additional hydrogen-bonding capabilities.
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